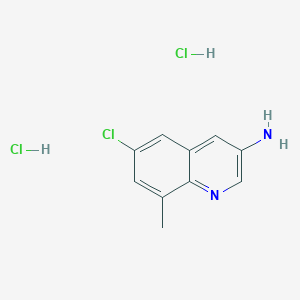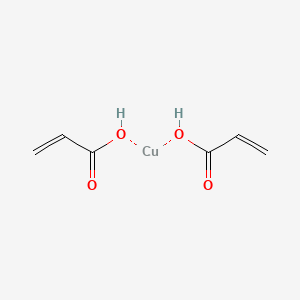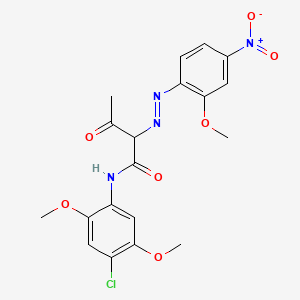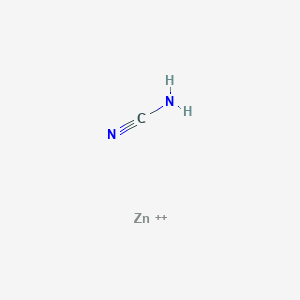
zinc;cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc cyanamide is an inorganic compound with the formula ZnNCN It is a coordination compound that features a zinc ion coordinated to a cyanamide ligand
Métodos De Preparación
Zinc cyanamide can be synthesized through several methods. One common method involves the calcination of zinc cyanurate or basic zinc cyanurate in an atmosphere of nitrogen gas or a noble gas at temperatures ranging from 460°C to 900°C . Another method involves the in situ coordination of zinc with cyanamide during the pyrolysis of a mixture of nitrogen-rich organic precursors and zinc, which results in the formation of highly nitrogen-rich graphene .
Análisis De Reacciones Químicas
Zinc cyanamide undergoes various chemical reactions, including coordination reactions, where it forms complexes with different ligands. For example, it reacts with zinc halides (ZnX2) to form zinc cyanamide complexes . Additionally, zinc cyanamide can participate in reactions that lead to the formation of nitrogen-doped graphene, which is used in catalytic applications .
Aplicaciones Científicas De Investigación
Zinc cyanamide has several scientific research applications. It is used in the preparation of nitrogen-rich graphene, which has applications in catalysis, particularly in the activation of peroxymonosulfate for environmental remediation . The compound’s unique coordination chemistry also makes it valuable in the synthesis of various organic and inorganic compounds . Furthermore, zinc cyanamide is studied for its potential use in materials science, where it can enhance the properties of composite materials .
Mecanismo De Acción
The mechanism of action of zinc cyanamide involves its ability to coordinate with nitrogen-rich organic precursors, which prevents the sublimation and escape of nitrogen during pyrolysis . This coordination leads to the formation of highly nitrogen-doped graphene, which exhibits high catalytic activity due to the presence of graphitic nitrogen as the active site . The compound’s ability to form stable complexes with various ligands also contributes to its versatility in chemical reactions .
Comparación Con Compuestos Similares
Zinc cyanamide can be compared to other metal cyanamides, such as calcium cyanamide (CaNCN) and magnesium cyanamide (MgNCN). These compounds share similar coordination chemistry but differ in their specific applications and properties. For instance, calcium cyanamide is widely used as a fertilizer and a source of ammonia, while zinc cyanamide is primarily studied for its applications in catalysis and materials science . The unique ability of zinc cyanamide to form nitrogen-doped graphene sets it apart from other metal cyanamides .
Conclusion
Zinc cyanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to form stable complexes make it valuable in the fields of catalysis, materials science, and environmental remediation. Further research into its properties and applications is likely to uncover even more uses for this intriguing compound.
Propiedades
Fórmula molecular |
CH2N2Zn+2 |
|---|---|
Peso molecular |
107.4 g/mol |
Nombre IUPAC |
zinc;cyanamide |
InChI |
InChI=1S/CH2N2.Zn/c2-1-3;/h2H2;/q;+2 |
Clave InChI |
AQOPUAAPLKYOQG-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


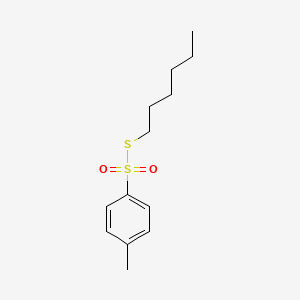

![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

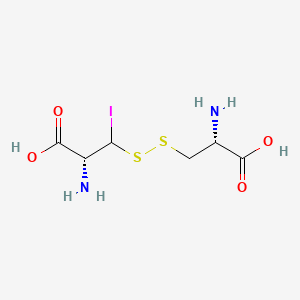
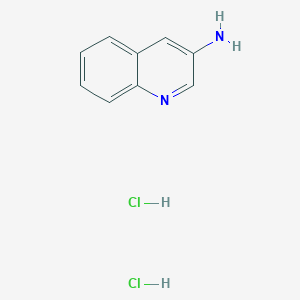
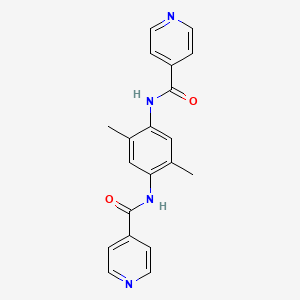
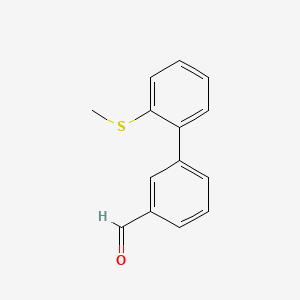
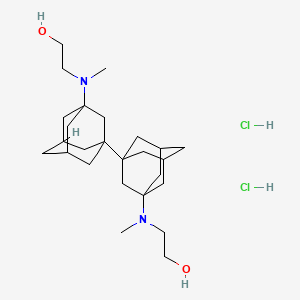
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
